Antioxidant 1098 chemical structure and properties
Antioxidant 1098 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Antioxidant 1098, a high-performance hindered phenolic antioxidant. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for its potential use in stabilization and other applications.
Chemical Identity and Structure
Antioxidant 1098 is chemically known as N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide).[1][2][3][4][5] It is a symmetrical molecule consisting of two sterically hindered phenolic groups linked by a flexible hexamethylene diamide chain. This unique structure contributes to its high efficiency as a primary antioxidant.[6]
Below is a table summarizing the key identifiers for Antioxidant 1098.
| Identifier | Value |
| IUPAC Name | N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide)[1][7][8] |
| Synonyms | Irganox 1098, Veenox 1098, LeNOX 1098[1][2][3][4][7] |
| CAS Number | 23128-74-7[1][2][3][4][5] |
| Molecular Formula | C40H64N2O4[1][2][3][4] |
| Molecular Weight | 636.95 g/mol [4][9][10] |
| InChI Key | OKOBUGCCXMIKDM-UHFFFAOYSA-N[4][7] |
| SMILES | CC(C)(C)c1cc(CCC(=O)NCCCCCCNC(=O)CCc2cc(c(O)c(c2)C(C)(C)C)C(C)(C)C)cc(c1O)C(C)(C)C[8] |
Chemical Structure of Antioxidant 1098
Caption: Chemical structure of Antioxidant 1098.
Physical and Chemical Properties
Antioxidant 1098 is a white to off-white crystalline powder.[9] Its high molecular weight and polar amide groups contribute to its low volatility and excellent compatibility with various polymers, particularly polyamides.[11][12] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| Appearance | White to off-white powder or granules[9] |
| Melting Point | 156-161 °C[3][4][5][7] |
| Boiling Point | 740.1 °C at 760 mmHg (Predicted)[4][9] |
| Density | 1.021 g/cm³ (Predicted)[4][9] |
| Vapor Pressure | 1.19E-22 mmHg at 25°C[3] |
| Solubility | DMSO (Slightly), Methanol (Slightly), Acetone (2 g/100g ), Chloroform (6 g/100g ), Ethyl acetate (1 g/100g ), Hexane (0.01 g/100g ), Water (0.01 g/100g )[3][5][9] |
| UV Absorption Maximum (in Methanol) | 277 nm[1][10] |
| Extinction Coefficient (at 277 nm in Methanol) | 3560 L mol⁻¹ cm⁻¹[1][10] |
Mechanism of Action
Antioxidant 1098 functions as a primary antioxidant, specifically a hindered phenolic antioxidant. Its mechanism of action involves scavenging free radicals, which are highly reactive species that initiate and propagate the oxidative degradation of organic materials.[2] The sterically bulky tert-butyl groups adjacent to the hydroxyl group on the phenol ring play a crucial role in this process.
The antioxidant action can be summarized in the following steps:
-
Initiation: The degradation process begins with the formation of free radicals (R•) in the polymer, often initiated by heat, light, or mechanical stress.
-
Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from the polymer chain, creating a new free radical and a hydroperoxide (ROOH). This creates a chain reaction of degradation.
-
Termination: Antioxidant 1098 interrupts this cycle by donating a hydrogen atom from its phenolic hydroxyl group to the peroxy radical. This neutralizes the radical and forms a stable, non-reactive phenoxy radical from the antioxidant molecule. The steric hindrance provided by the tert-butyl groups prevents this phenoxy radical from initiating new degradation chains.
Antioxidant Mechanism of Hindered Phenols
Caption: General mechanism of a hindered phenolic antioxidant.
Experimental Protocols
This section outlines the methodologies for key experiments related to the synthesis and performance evaluation of Antioxidant 1098.
Synthesis of Antioxidant 1098
The synthesis of Antioxidant 1098 typically involves the amidation reaction between a derivative of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and 1,6-hexanediamine.
Materials:
-
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid methyl ester
-
1,6-hexanediamine
-
Toluene or Xylene (solvent)
-
Dibutyltin dilaurate (catalyst)
-
Isopropanol (for washing)
Procedure:
-
Charge a reaction vessel with 1,6-hexanediamine and toluene.
-
Under a nitrogen atmosphere, slowly heat the mixture to approximately 40°C with stirring.
-
Add the catalyst, dibutyltin dilaurate, to the mixture.
-
Slowly add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid methyl ester to the reaction vessel. The molar ratio of the propionic acid derivative to the diamine should be approximately 2:1.
-
Heat the reaction mixture to reflux (around 140-150°C) and maintain for several hours (e.g., 10-15 hours). During this time, the by-product, methanol, is removed.
-
After the reaction is complete, cool the mixture.
-
The solid product is collected by filtration.
-
Wash the filter cake with a solvent such as isopropanol to remove impurities.
-
Dry the final product under vacuum at an elevated temperature (e.g., 110°C) to obtain pure Antioxidant 1098.
Synthesis Workflow
Caption: A simplified workflow for the synthesis of Antioxidant 1098.
Performance Evaluation
Objective: To determine the thermal stability of Antioxidant 1098 and its effectiveness in a polymer matrix.
Apparatus: Thermogravimetric Analyzer
Procedure:
-
Accurately weigh a small sample (5-10 mg) of Antioxidant 1098 or the polymer stabilized with Antioxidant 1098 into a TGA pan (e.g., ceramic or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
The analysis can be performed under an inert atmosphere (e.g., nitrogen) to assess thermal stability or an oxidative atmosphere (e.g., air or oxygen) to assess thermo-oxidative stability.
-
Record the sample weight as a function of temperature. The onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%) are used to evaluate thermal stability.
Objective: To assess the effectiveness of Antioxidant 1098 in preventing the oxidation of a polymer. This method is often performed according to standards such as ASTM D3895.[9][10]
Apparatus: Differential Scanning Calorimeter
Procedure:
-
Place a small, thin sample (5-10 mg) of the stabilized polymer into a DSC pan (typically aluminum).
-
Place the pan in the DSC cell.
-
Heat the sample to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen or air at a constant flow rate.
-
Continue to hold the sample at the isothermal temperature and record the heat flow.
-
The OIT is the time from the introduction of the oxidative atmosphere to the onset of the exothermic peak, which indicates the beginning of oxidation.
Objective: To determine the concentration of Antioxidant 1098 in a polymer.
Apparatus: High-Performance Liquid Chromatograph with a UV detector.
Sample Preparation (Accelerated Solvent Extraction - ASE):
-
Grind the polymer sample to a fine powder.
-
Mix the polymer powder with a dispersing agent like sand.
-
Place the mixture in an extraction cell.
-
Perform the extraction using a suitable solvent system (e.g., a mixture of isopropanol and cyclohexane) at an elevated temperature and pressure.
-
Collect the extract for HPLC analysis.
HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 277 nm, the absorption maximum of Antioxidant 1098.[1][10]
-
Quantification: The concentration of Antioxidant 1098 is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.
Applications
Antioxidant 1098 is a highly effective, non-discoloring stabilizer for a wide range of organic substrates.[1][2] Its primary application is in the stabilization of polyamides (nylons), including molded parts, fibers, and films.[1] It is also recommended for use in other polymers such as:
-
Polyacetals
-
Polyesters
-
Polyurethanes
-
Adhesives
-
Elastomers[9]
Due to its excellent thermal stability and low volatility, it provides long-term protection against degradation caused by heat and oxygen, thereby preserving the mechanical and physical properties of the materials.[9][11] Recommended usage levels typically range from 0.05% to 0.5% by weight, depending on the polymer and the desired level of stability.[3]
Conclusion
Antioxidant 1098 is a versatile and highly effective hindered phenolic antioxidant with a well-defined chemical structure and a clear mechanism of action. Its excellent thermal stability, low volatility, and good compatibility with a range of polymers, particularly polyamides, make it a valuable tool for preventing oxidative degradation. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive performance evaluation of this important stabilizer.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants [inis.iaea.org]
- 4. analiticaweb.com.br [analiticaweb.com.br]
- 5. A simple solvent selection method for accelerated solvent extraction of additives from polymers | Semantic Scholar [semanticscholar.org]
- 6. N,N'-Hexan-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenylpropionamid] | 23128-74-7 [m.chemicalbook.com]
- 7. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 8. N,N'-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyph… [cymitquimica.com]
- 9. store.astm.org [store.astm.org]
- 10. jordilabs.com [jordilabs.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
